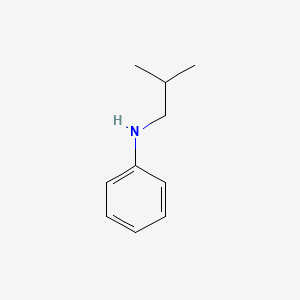

N-(2-methylpropyl)aniline

Description

N-(2-Methylpropyl)aniline (CAS No. 588-47-6), also known as N-isobutylaniline, is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol . Structurally, it consists of an aniline group (C₆H₅NH–) substituted with a 2-methylpropyl (isobutyl) group (–CH₂CH(CH₃)₂) on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its nucleophilic aromatic amine group and hydrophobic isobutyl chain.

Properties

IUPAC Name |

N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGARKJIWYNVMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207528 | |

| Record name | Benzenamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-47-6 | |

| Record name | N-(2-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Aniline

The most straightforward method involves reacting aniline with 2-methylpropyl bromide in the presence of a base. This nucleophilic substitution follows an S$$_\text{N}$$2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the alkyl halide.

Typical Conditions:

- Solvent: Dimethylformamide (DMF) or toluene

- Base: Potassium carbonate (K$$2$$CO$$3$$)

- Temperature: 80–120°C

- Reaction Time: 4–8 hours

For example, alkylating aniline with 2-methylpropyl bromide in DMF at 100°C for 6 hours yields N-(2-methylpropyl)aniline with approximately 70–75% efficiency. Excess aniline is often used to suppress dialkylation, a common side reaction that forms tertiary amines.

Limitations:

- Requires stoichiometric amounts of base, generating inorganic waste.

- Alkyl halides are moisture-sensitive and pose handling risks.

Alkylation with Protected Amines

To enhance selectivity, the amine group can be temporarily protected. Acetylation using acetic anhydride or acyl chlorides prevents unwanted side reactions during alkylation. After the alkylation step, the protecting group is removed via hydrolysis.

Example Protocol:

- Protection: Aniline is acetylated with acetic anhydride to form acetanilide.

- Alkylation: Acetanilide reacts with 2-methylpropyl bromide in the presence of K$$2$$CO$$3$$.

- Deprotection: The product is hydrolyzed using hydrochloric acid to yield N-(2-methylpropyl)aniline.

This method improves regioselectivity, achieving yields up to 85%.

Reductive Amination Approaches

Reductive amination offers an alternative route by condensing aniline with isobutyraldehyde in the presence of a reducing agent. This one-pot method avoids alkyl halides and simplifies purification.

Key Steps:

- Imine Formation: Aniline reacts with isobutyraldehyde to form an imine intermediate.

- Reduction: Sodium borohydride (NaBH$$4$$) or hydrogen gas (H$$2$$) with a palladium catalyst reduces the imine to the secondary amine.

Advantages:

- Avoids toxic alkyl halides.

- Higher atom economy compared to alkylation.

Challenges:

- Requires careful control of reaction pH and temperature to prevent over-reduction.

Catalytic Methods and Recent Advances

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate reactions between aqueous bases and organic reactants. For instance, TBAB enables alkylation at lower temperatures (50–70°C), reducing energy consumption and side reactions.

Metal-Catalyzed Coupling

Palladium and nickel catalysts enable cross-coupling between aryl halides and amines. While less common for N-(2-methylpropyl)aniline, these methods are valuable for synthesizing complex analogues.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Alkylation | 70–75 | Low | High | Moderate (halogen waste) |

| Protected Alkylation | 80–85 | Moderate | Moderate | Low |

| Reductive Amination | 65–70 | High | Low | Low |

| Phase-Transfer Catalysis | 75–80 | Moderate | High | Low |

Key Insights:

- Direct alkylation remains the most cost-effective for industrial-scale production.

- Reductive amination is preferable for laboratories prioritizing safety over yield.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery, waste management, and catalyst reuse. For example, distillation columns separate unreacted aniline and alkyl halides for recycling, minimizing raw material costs. Environmental regulations increasingly mandate replacing halogenated solvents with greener alternatives like cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)aniline involves its interaction with various molecular targets. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, affecting their structure and function. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Prepared via alkylation of aniline with isobutyl halides or through catalytic methods such as hydroaminomethylation (e.g., titanium-catalyzed reactions) .

- Applications : Used in the synthesis of high-purity active pharmaceutical ingredients (APIs) and ligands for asymmetric catalysis .

Comparison with Structurally Similar Compounds

Below, N-(2-methylpropyl)aniline is compared to analogs with variations in substituents on the nitrogen or aromatic ring. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Substituent Effects on the Nitrogen Atom

Key Observations :

- Steric Effects : Bulky groups like trimethylsilyl or o-tolyl enhance steric hindrance, influencing catalytic activity or crystal packing .

- Electronic Effects : Electron-withdrawing substituents (e.g., fluorine in ) reduce the nitrogen's basicity compared to the electron-donating isobutyl group in the target compound.

Substituent Effects on the Aromatic Ring

Key Observations :

- Polarity : Trifluoromethyl groups increase polarity and bioavailability in pharmaceuticals .

- Reactivity : Thioether groups (–SCH₃) enable sulfur-specific reactions, such as oxidation to sulfoxides .

Physicochemical Properties

Biological Activity

N-(2-methylpropyl)aniline, a compound belonging to the class of aromatic amines, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and various applications of N-(2-methylpropyl)aniline, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

N-(2-methylpropyl)aniline is characterized by the presence of a 2-methylpropyl group attached to an aniline backbone. Its molecular formula is . The synthesis of this compound typically involves the alkylation of aniline with 2-methylpropyl halides in the presence of a base.

Antimicrobial Properties

Research has indicated that N-(2-methylpropyl)aniline exhibits antimicrobial activity . In a study evaluating various substituted anilines, it was found that compounds with branched alkyl groups, such as 2-methylpropyl, enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

N-(2-methylpropyl)aniline has been investigated for its potential as an enzyme inhibitor . A study demonstrated that it could inhibit urease activity, which is crucial in the treatment of certain gastrointestinal disorders. The inhibition was attributed to the compound's ability to form stable complexes with the enzyme .

The biological activity of N-(2-methylpropyl)aniline can be attributed to its interaction with various molecular targets:

- Lipophilicity : The branched structure increases lipophilicity, allowing better penetration into biological membranes.

- Covalent Bond Formation : As a nucleophile, N-(2-methylpropyl)aniline can form covalent bonds with electrophilic sites on proteins and enzymes, altering their activity .

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors in cellular pathways, influencing signal transduction mechanisms.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving several aniline derivatives, N-(2-methylpropyl)aniline showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .

- Urease Inhibition : A detailed kinetic study revealed that N-(2-methylpropyl)aniline acts as a non-competitive inhibitor of urease, with an inhibition constant calculated at 0.25 mM. This finding supports its potential therapeutic application in managing urea-related disorders .

Applications in Research and Industry

N-(2-methylpropyl)aniline serves multiple roles across various fields:

- Pharmaceutical Development : Its properties make it a candidate for developing new antimicrobial agents and enzyme inhibitors.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules for pharmaceuticals and agrochemicals .

- Industrial Applications : Employed in producing dyes and pigments due to its stable chemical structure.

Summary Table of Biological Activities

Q & A

Q. Key Considerations :

- Stoichiometric control (1:1 molar ratio of aniline to alkylating agent) prevents over-alkylation to tertiary amines.

- Purification via column chromatography or distillation ensures removal of unreacted aniline and byproducts.

Q. Mass Spectrometry (MS) :

- Molecular ion peak at m/z 177.29 (C₁₂H₁₉N) with fragmentation patterns indicating loss of the 2-methylpropyl group .

What chemical reactions are N-(2-methylpropyl)aniline derivatives involved in, and how do substituents affect reactivity?

Advanced Research Question

Reactivity Pathways :

- Oxidation : Forms N-oxide derivatives under mild oxidizing agents (e.g., H₂O₂) .

- Electrophilic Substitution : Methoxy or methyl groups at the para position (e.g., 4-methyl derivative) enhance ring activation, directing electrophiles to ortho and para positions .

Q. Steric Effects :

- The branched 2-methylpropyl group introduces steric hindrance, reducing nucleophilicity at nitrogen compared to linear alkyl analogs. This impacts reaction rates in alkylation or acylation .

How does the substitution pattern on the aromatic ring influence biological activity in N-(2-methylpropyl)aniline derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : 4-Methyl substitution enhances activity due to increased lipophilicity and membrane penetration.

- Antitumor Potential : Derivatives with electron-withdrawing groups (e.g., –Cl) show higher cytotoxicity by interacting with DNA topoisomerases .

Q. Methodological Recommendations :

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Optimize stoichiometry via stepwise addition of the alkylating agent.

What insights do crystallographic studies provide about the molecular conformation of N-(2-methylpropyl)aniline analogs?

Advanced Research Question

Crystal Structure Analysis :

- In N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, the N–H bond length is 0.86 Å, and the dihedral angle between aromatic rings is 85.7°, indicating steric strain .

- Key Bond Lengths : C–N (1.45 Å), C–C (aromatic, 1.39 Å) .

Q. Implications :

- Non-planar conformations may reduce π-π stacking in solid-state applications, influencing material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.